

SRX3177: A Novel Triple-Action Inhibitor for Hepatocellular Carcinoma

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Application Notes Introduction

SRX3177 is a novel, rationally designed small molecule inhibitor with a unique triple-action mechanism, simultaneously targeting three key oncogenic pathways: phosphatidylinositol-3 kinase (PI3K), cyclin-dependent kinases 4 and 6 (CDK4/6), and the bromodomain and extraterminal (BET) protein BRD4.[1][2][3] Dysregulation of these pathways is a hallmark of many cancers, including hepatocellular carcinoma (HCC).[1] By orthogonally disrupting these critical cancer cell signaling networks, SRX3177 presents a promising therapeutic strategy to overcome the limitations of single-agent targeted therapies and demonstrates potent anti-tumor activity in preclinical models of HCC.[1][3]

Mechanism of Action

SRX3177 is an ATP-competitive inhibitor of CDK4/6 and PI3K, and it also inhibits the epigenetic reader protein BRD4.[1] The concurrent inhibition of these three targets leads to a multi-pronged attack on cancer cell proliferation, survival, and growth.

 CDK4/6 Inhibition: Blocks the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest in the G1 phase.[1]



- PI3K Inhibition: Inhibits the PI3K/Akt signaling pathway, which is crucial for cell growth, survival, and proliferation.[1]
- BRD4 Inhibition: Downregulates the transcription of key oncogenes, including MYC and cyclin D1, further promoting cell cycle arrest.[1]

This triple inhibition has been shown to be more potent and less toxic to normal epithelial cells compared to the combined administration of three individual inhibitors targeting each pathway separately.[1][2]

Preclinical Efficacy in Hepatocellular Carcinoma

SRX3177 has demonstrated significant antitumor activity against various PI3K-dependent hepatocellular carcinoma cell lines, including HepG3, Hep3B, and Huh7, with IC50 values in the nanomolar range.[3] In a panel of HCC cell lines, SRX3177 showed a maximal IC50 value of 495 nM.[1] Furthermore, treatment with SRX3177 has been shown to reduce the phosphorylation of Akt (a downstream effector of PI3K) and Rb (a downstream effector of CDK4/6) in Huh7 cells.[3]

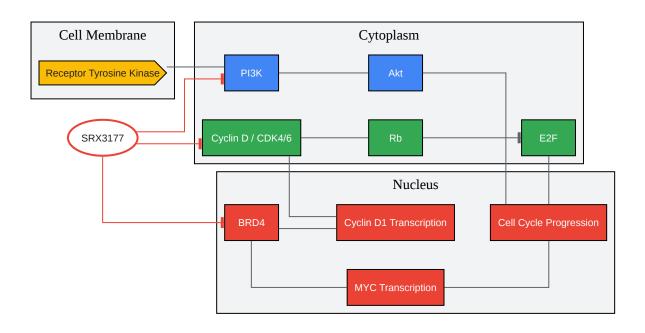
Quantitative Data Summary

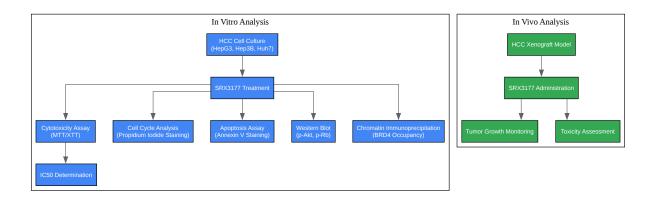


Target/Cell Line	IC50 Value	Reference
Biochemical Assays		
CDK4	<2.5 nM	[3]
CDK6	3.3 nM	[3]
ΡΙ3Κα	79 nM	[3]
ΡΙ3Κδ	83 nM	[3]
РІЗКу	3.18 μΜ	[3]
BRD4 BD1	33 nM	[3]
BRD4 BD2	89 nM	[3]
Cell-Based Assays		
Hepatocellular Carcinoma Cell Lines	495 nM (maximal)	[1]
Mantle Cell Lymphoma Cell Lines	578 nM (maximal)	[1]
Neuroblastoma Cell Lines	385 nM (maximal)	[1]

Signaling Pathway and Experimental Workflow







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